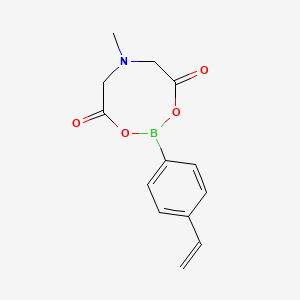
3-(5-溴吡啶-2-基)氧杂环-3-醇
描述
“3-(5-Bromopyridin-2-yl)oxetan-3-ol” is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.05862 .
Synthesis Analysis
A highly regioselective ring-opening reaction of terminal epoxides with 2-bromobenzoic acid catalyzed by tetrabutylammonium bromide was accomplished. This procedure is operationally simple and practical for the synthesis of a series of β-hydroxy esters. Using this protocol, oxetan-3-ol could be prepared efficiently in a good yield .Molecular Structure Analysis
The molecular structure of “3-(5-Bromopyridin-2-yl)oxetan-3-ol” consists of a bromopyridinyl group attached to an oxetanol group .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(5-Bromopyridin-2-yl)oxetan-3-ol” include a molecular weight of 230.05862 and a density of 1.8±0.1 g/cm3 . It has a boiling point of 343.7±22.0 °C at 760 mmHg .科学研究应用
合成策略和药理学意义
杂环化合物合成:杂环化合物具有重要的生物学和工业意义,许多药物本质上是杂环的。2-氧代-3-氰基吡啶的支架与“3-(5-溴吡啶-2-基)氧杂环-3-醇”中的吡啶部分密切相关,表现出多种生物活性,如抗癌、抗菌和抗真菌特性。该化合物作为各种有机合成中的化学中间体,突出了其在创造多种药理活性分子中的效用 (Ghosh 等,2015)。
衍生物的药理学综述:酚酸,包括理论上可以从“3-(5-溴吡啶-2-基)氧杂环-3-醇”合成的衍生物,因其抗氧化、抗炎和心脏保护等治疗作用而受到研究。这强调了该化合物作为药理活性物质前体的潜力 (Naveed 等,2018)。
在有机化学和材料科学中的应用
有机金属化学:该化合物与有机金属配合物(特别是与第 5 族金属)形成配合物的潜力可以用于模拟金属蛋白(例如溴过氧化物酶)中的相互作用。这表明其在研究生物催化和酶模拟中的相关性 (Etienne, 1996)。
安全和危害
属性
IUPAC Name |
3-(5-bromopyridin-2-yl)oxetan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-1-2-7(10-3-6)8(11)4-12-5-8/h1-3,11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHBBMSMSDZUQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=NC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromopyridin-2-yl)oxetan-3-ol | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

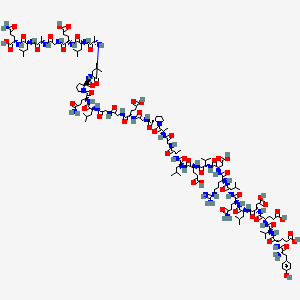
![1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B597492.png)

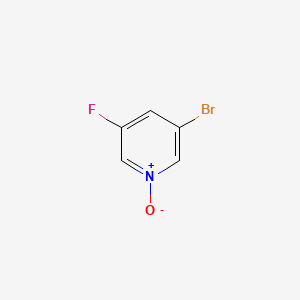


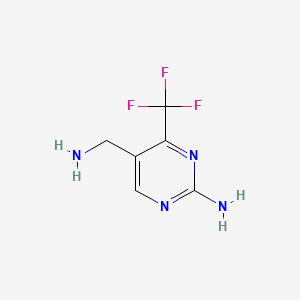

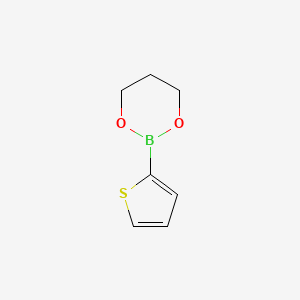
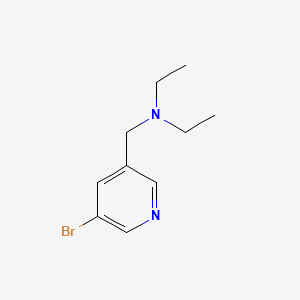
![2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B597513.png)
